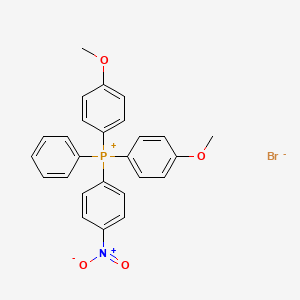

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide

CAS No.: 71412-17-4

Cat. No.: VC18441498

Molecular Formula: C26H23BrNO4P

Molecular Weight: 524.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71412-17-4 |

|---|---|

| Molecular Formula | C26H23BrNO4P |

| Molecular Weight | 524.3 g/mol |

| IUPAC Name | bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide |

| Standard InChI | InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | LKCOJLWPZUUBET-UHFFFAOYSA-M |

| Canonical SMILES | COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a tetrahedral phosphorus center bonded to three aromatic rings and a bromide ion. The 4-methoxyphenyl groups contribute electron density via their methoxy (-OCH) substituents, while the 4-nitrophenyl group introduces electron-withdrawing effects through its nitro (-NO) moiety. This electronic asymmetry enhances the phosphonium ion’s stability and reactivity, making it effective in polar reaction environments.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 71412-17-4 |

| Molecular Formula | |

| Molecular Weight | 524.34 g/mol |

| Exact Mass | 523.055 g/mol |

| IUPAC Name | bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium; bromide |

| Topological Polar Surface Area | 77.87 Ų |

The compound’s LogP value of 1.76 indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous phases .

Synthesis and Reaction Mechanisms

Synthetic Pathways

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is typically synthesized via nucleophilic substitution reactions. A common method involves reacting tris(4-methoxyphenyl)phosphine with 4-nitrobenzyl bromide in the presence of a base, facilitating the displacement of bromide and formation of the phosphonium ion.

The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) with triethylamine as a base to neutralize HBr byproducts.

Mechanistic Insights

The electron-withdrawing nitro group stabilizes the phosphonium center by delocalizing positive charge through resonance, while the methoxy groups provide steric bulk and moderate electron donation. This combination enhances the compound’s ability to activate electrophiles in catalytic cycles.

Applications in Organic Synthesis

Catalytic Activity

As a Lewis acid catalyst, this phosphonium salt facilitates nucleophilic substitutions by polarizing substrates such as alkyl halides or carbonyl compounds. For example, in Friedel-Crafts alkylation, it activates electrophilic carbocations, enabling efficient coupling with aromatic rings.

Intermediate Stabilization

The compound stabilizes reactive intermediates like carbocations and oxonium ions through non-covalent interactions. In Diels-Alder reactions, it accelerates cycloadditions by lowering the activation energy of the dienophile.

Research Findings and Reactivity Studies

Electronic Effects on Reactivity

Comparative studies of analogous phosphonium salts reveal that the 4-nitrophenyl group significantly increases electrophilicity at the phosphorus center. Infrared spectroscopy confirms this via shifts in P–C stretching frequencies (e.g., 550 cm to 570 cm).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating robustness under standard reaction conditions. This stability enables its use in high-temperature reactions, such as esterifications and rearrangements .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume